

Technical Guide: Physicochemical Properties of Nonylbenzene-PEG5-OH

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Compound of Interest

Compound Name: Nonylbenzene-PEG5-OH

Cat. No.: B1585143

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Nonylbenzene-PEG5-OH** (also known as Nonoxynol-5), a non-ionic surfactant. Understanding these properties is critical for its application in research, particularly in the formulation of drug delivery systems.

Core Physicochemical Data

The quantitative physicochemical properties of **Nonylbenzene-PEG5-OH** are summarized in the table below. These parameters are essential for predicting its behavior in various solvent systems and its efficacy as a surfactant or emulsifier.

Property	Value	Units
Molecular Formula	C ₂₅ H ₄₄ O ₆	-
Molecular Weight	440.61	g/mol
Appearance	Typically exists as a solid at room temperature.	-
Density	1.016	g/cm ³
Boiling Point	541.2	°C at 760 mmHg
Flash Point	281.1	°C
Refractive Index	1.489	-
LogP	4.417	-
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	6	-
Rotatable Bond Count	23	-

Data sourced from publicly available chemical databases.[\[1\]](#)

Experimental Protocols

Detailed methodologies for determining key surfactant properties are outlined below. These protocols provide a standardized framework for the characterization of **Nonylbenzene-PEG5-OH** in a laboratory setting.

2.1. Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, indicating the concentration at which molecules self-assemble into micelles.[\[2\]](#)[\[3\]](#) Several methods can be employed for its determination.

Method: Surface Tensiometry

This is one of the most common techniques for CMC determination.[2][4]

- Principle: The surface tension of a surfactant solution decreases with increasing concentration until the point of micelle formation, after which it remains relatively constant.[3][5] The CMC is identified as the inflection point on a plot of surface tension versus surfactant concentration.[4]
- Protocol:
 - Stock Solution Preparation: Prepare a concentrated stock solution of **Nonylbenzene-PEG5-OH** in deionized water, ensuring the concentration is well above the expected CMC.[2]
 - Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.[2][4]
 - Surface Tension Measurement: Using a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.[2]
 - Data Plotting and Analysis: Plot the measured surface tension against the logarithm of the surfactant concentration. The plot will show two linear regions. The concentration at the intersection of these lines corresponds to the CMC.[2][4]

2.2. Nanoparticle Formulation via Emulsion-Solvent Evaporation

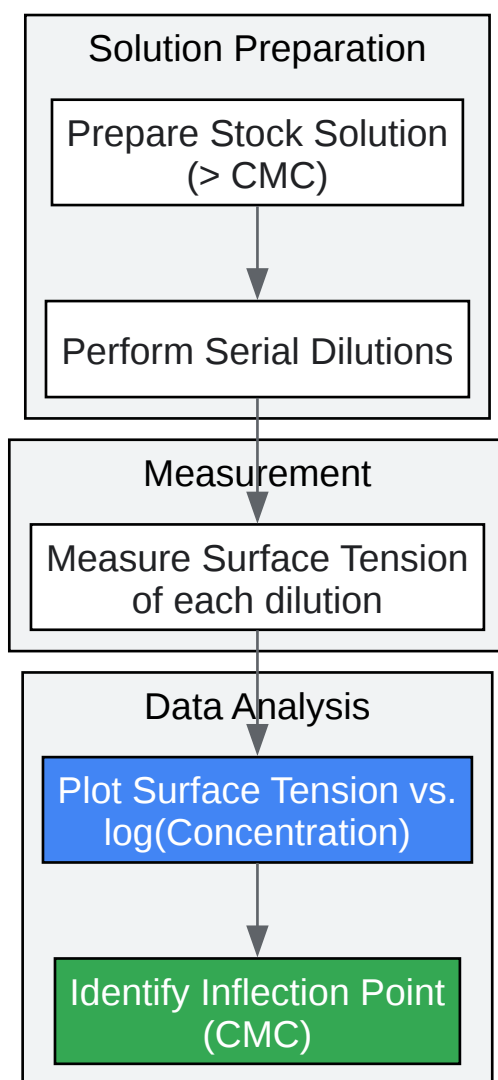
Nonylbenzene-PEG5-OH can be used as a stabilizer in the formulation of polymeric nanoparticles for drug delivery. PEGylation, the process of attaching PEG chains, is a common strategy to improve the stability and circulation time of nanoparticles.[6][7]

- Principle: A drug and a polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The subsequent evaporation of the organic solvent leads to the formation of solid nanoparticles.
- Protocol:

- Organic Phase Preparation: Dissolve the therapeutic agent and a polymer (e.g., PLA, PLGA) in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
- Aqueous Phase Preparation: Dissolve **Nonylbenzene-PEG5-OH** in deionized water. The concentration should be at or above its CMC to ensure proper stabilization.
- Emulsification: Add the organic phase to the aqueous phase and emulsify using high-energy methods like sonication or high-speed homogenization to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion continuously, often under reduced pressure or with gentle heating, to evaporate the organic solvent. This process solidifies the nanodroplets into a nanoparticle suspension.
- Purification: Remove excess surfactant and unencapsulated drug from the nanoparticle suspension using techniques such as centrifugation followed by resuspension or dialysis.
- Characterization: Analyze the resulting nanoparticles for size, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).^[8] Further characterization can include Transmission Electron Microscopy (TEM) for morphology and High-Performance Liquid Chromatography (HPLC) for drug loading efficiency.

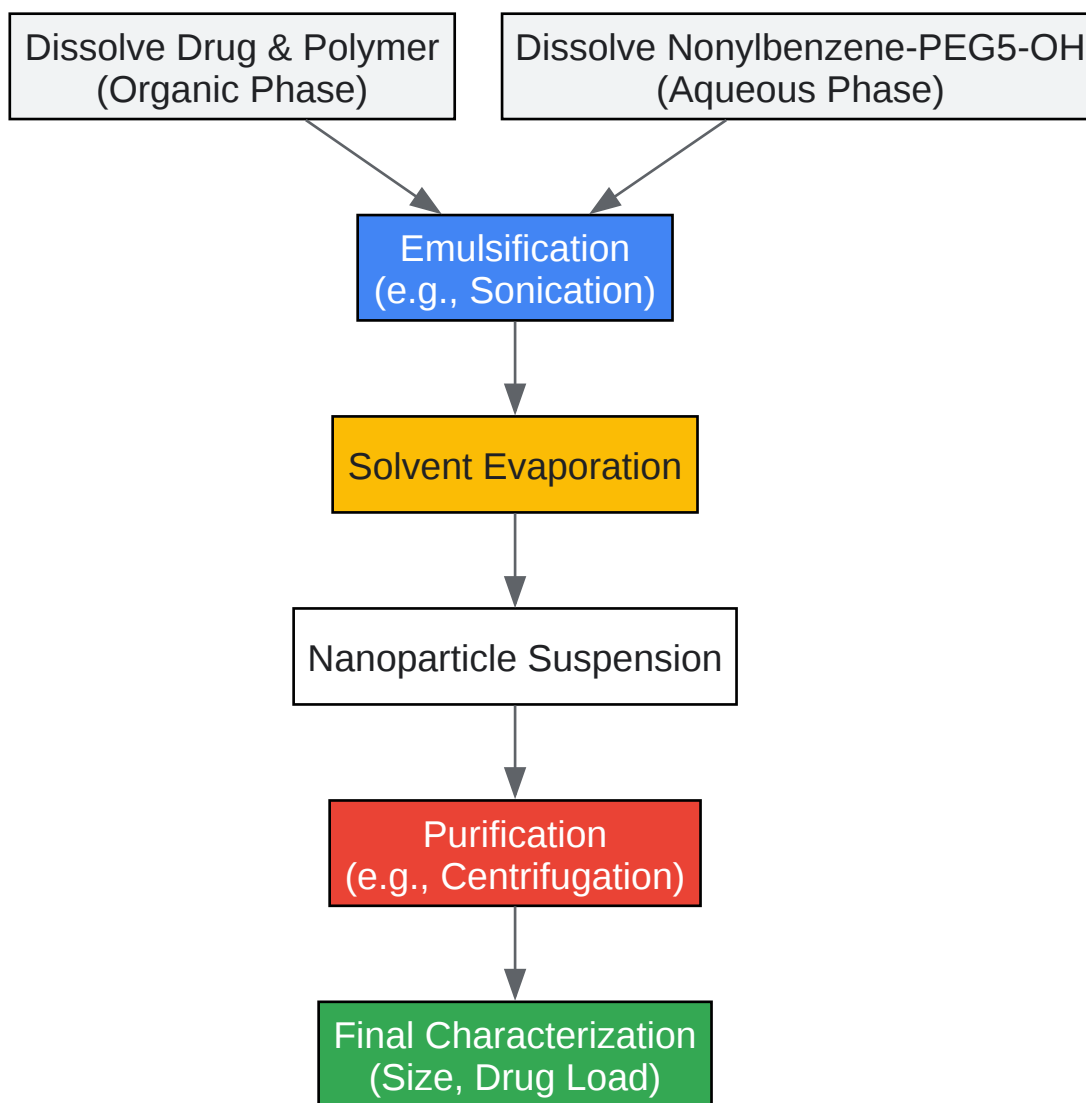
Visualization of Experimental Workflow

The following diagrams illustrate key logical workflows relevant to the application of **Nonylbenzene-PEG5-OH**.



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Caption: Workflow for CMC determination by tensiometry.



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Caption: Workflow for nanoparticle formulation.

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